molecular formula C21H23N3O3 B5622511 4-{[3-(3-methylphenoxy)-1-azetidinyl]carbonyl}-1-(3-pyridinylmethyl)-2-pyrrolidinone

4-{[3-(3-methylphenoxy)-1-azetidinyl]carbonyl}-1-(3-pyridinylmethyl)-2-pyrrolidinone

Cat. No. B5622511
M. Wt: 365.4 g/mol
InChI Key: QHQKHXSRBWBNTQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidinones, a class of compounds to which our molecule of interest belongs, can be achieved through the cobalt carbonyl catalyzed carbonylation of azetidines, as demonstrated by Roberto and Alper (1989). This method allows for high yields and regioselectivity, particularly for 2-substituted azetidines, which undergo carbonyl insertion in the ring carbon-nitrogen bond. This process is notable for its good functional group tolerance, indicating a versatile approach to synthesizing complex pyrrolidinones (Roberto & Alper, 1989).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through various analytical techniques. For instance, Nelson et al. (1988) conducted physical and structural studies on N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones, providing insights into the hydrogen bonding and molecular geometry that could be relevant to understanding the structure of our molecule of interest (Nelson et al., 1988).

Chemical Reactions and Properties

The chemical reactions and properties of compounds similar to 4-{[3-(3-Methylphenoxy)-1-azetidinyl]carbonyl}-1-(3-pyridinylmethyl)-2-pyrrolidinone have been explored in various studies. Shi et al. (2000) reported an unexpected carbon dioxide insertion in reactions involving azetidines, highlighting the complex reactivity of these molecules and suggesting potential pathways for functionalization and modification of our compound of interest (Shi et al., 2000).

properties

IUPAC Name

4-[3-(3-methylphenoxy)azetidine-1-carbonyl]-1-(pyridin-3-ylmethyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-15-4-2-6-18(8-15)27-19-13-24(14-19)21(26)17-9-20(25)23(12-17)11-16-5-3-7-22-10-16/h2-8,10,17,19H,9,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHQKHXSRBWBNTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2CN(C2)C(=O)C3CC(=O)N(C3)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[3-(3-Methylphenoxy)-1-azetidinyl]carbonyl}-1-(3-pyridinylmethyl)-2-pyrrolidinone

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